(1-Ethylpiperidin-4-yl)methanamine dihydrochloride

Description

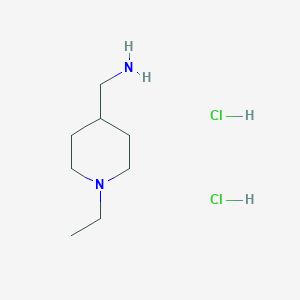

(1-Ethylpiperidin-4-yl)methanamine dihydrochloride is a piperidine derivative characterized by an ethyl group at the 1-position of the piperidine ring and a methanamine (-CH₂NH₂) substituent at the 4-position, forming a dihydrochloride salt. The dihydrochloride salt enhances water solubility, a critical factor for bioavailability in drug formulations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-ethylpiperidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-2-10-5-3-8(7-9)4-6-10;;/h8H,2-7,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIFKIIHXLSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpiperidin-4-yl)methanamine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with ethylamine under controlled conditions to form (1-Ethylpiperidin-4-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation and acidification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation to form N-oxides under controlled conditions. For example:

- Hydrogen peroxide () or potassium permanganate () in aqueous acidic media yields the corresponding N-oxide at ambient temperatures .

- mCPBA (meta-chloroperbenzoic acid) in dichloromethane selectively oxidizes the piperidine nitrogen without affecting the primary amine group .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| 25 | N-Oxide | 65–75 | ||

| 0–5 | N-Oxide | 55–60 | ||

| mCPBA | 25 | N-Oxide | 70–80 |

Reduction Reactions

The primary amine group participates in reductive alkylation or amination:

- Sodium cyanoborohydride () mediates reductive amination with aldehydes/ketones, forming secondary amines .

- Catalytic hydrogenation () reduces imine intermediates derived from Schiff base formation .

Example Reaction Pathway:

Substitution and Functionalization

The primary amine undergoes nucleophilic substitution to form amides or sulfonamides:

- Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in using as a base .

- Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamide derivatives .

Table 2: Substitution Reactions

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | -Benzoyl derivative | 85–90 | |

| Tosyl chloride | -Tosyl derivative | 75–80 |

Salt Metathesis

The dihydrochloride salt undergoes ion exchange with stronger acids:

- Reaction with succinic acid in ethanol yields the monosuccinate salt, improving crystallinity for pharmaceutical formulations .

- Treatment with sodium bicarbonate liberates the free base, which can be reprotonated with alternative acids (e.g., fumaric acid) .

Complexation and Coordination Chemistry

The primary and tertiary amines act as ligands for transition metals:

- Forms stable complexes with Cu(II) and Ni(II) in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy .

- Coordination Geometry : Square planar for Cu(II) complexes () and octahedral for Ni(II) () .

Stability and Degradation

Scientific Research Applications

(1-Ethylpiperidin-4-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of biological pathways and mechanisms involving amine derivatives.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of (1-Ethylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

Diphenhydramine Hydrochloride (CAS 147-24-0)

- Molecular Formula: C₁₇H₂₁NO·HCl .

- Key Features: An ethanolamine derivative with a diphenylmethoxy group. It acts as a histamine H₁ receptor antagonist, whereas (1-ethylpiperidin-4-yl)methanamine dihydrochloride’s simpler structure may limit similar antihistaminic activity .

Meperidine Hydrochloride (CAS 50-13-5)

(2-Methoxypyridin-4-yl)methanamine Dihydrochloride (CAS 1029689-75-5)

- Key Features: A pyridine-based analog with a methoxy group.

Comparative Data Table

Research Findings and Data Gaps

- Toxicology : Acute toxicity data for this compound are unavailable, mirroring gaps observed in analogs like 4-(diphenylmethoxy)piperidine hydrochloride .

- Ecological Impact: No studies on environmental persistence or toxicity are reported for the target compound or its analogs .

- Stability : Stability parameters (e.g., decomposition temperature) remain uncharacterized for most compounds in this class .

Biological Activity

(1-Ethylpiperidin-4-yl)methanamine dihydrochloride, with the chemical formula C8H20Cl2N2, is a derivative of piperidine known for its diverse applications in chemistry and biology. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

The compound is synthesized through the alkylation of piperidine derivatives, typically involving the reaction of piperidine with ethylamine followed by treatment with hydrochloric acid to form the dihydrochloride salt. This process can be optimized for high yield and purity using specific catalysts and controlled conditions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as an agonist or antagonist, modulating biochemical pathways. The specific mechanisms depend on the biological context in which the compound is applied.

1. Cellular Interactions

Research indicates that this compound can influence cellular processes through its interactions with neurotransmitter systems. For instance, it has been implicated in modulating serotonin and dopamine pathways, which are crucial in neuropharmacology .

2. Inflammatory Responses

In studies focused on inflammatory pathways, this compound has shown potential in inhibiting NLRP3 inflammasome activation. This inhibition leads to reduced interleukin-1β release in macrophages, suggesting its role as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Applications in Research

This compound serves as a significant intermediate in synthetic organic chemistry. Its ability to modulate biological pathways makes it a valuable tool for studying disease mechanisms and developing therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Ethylpiperidin-4-yl)methanamine dihydrochloride, and how can purity be validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination of precursors like 1-ethylpiperidin-4-yl methanamine, followed by dihydrochloride salt formation using HCl. Intermediate steps may involve protecting group strategies to prevent side reactions .

- Purity Validation : Use HPLC (≥95% purity threshold) with UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular weight confirmation. NMR (¹H/¹³C) should verify structural integrity, focusing on the piperidine ring protons (δ 1.2–3.5 ppm) and ethyl group signals (δ 1.0–1.4 ppm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles.

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability data indicate ≥5 years under these conditions .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and collect residue using inert absorbents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. How can researchers confirm the compound’s identity and stability under experimental conditions?

- Identity : Combine FT-IR (to detect NH/CH stretches at ~3300 cm⁻¹ and 2800–3000 cm⁻¹) with elemental analysis (C, H, N within ±0.4% of theoretical values).

- Stability : Perform accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC; significant peaks other than the parent compound (>2%) indicate instability. Adjust buffer pH (5–7) to minimize hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

- Data Reconciliation : Conduct dose-response assays (e.g., IC₅₀ comparisons) across multiple cell lines to account for tissue-specific effects. Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., salt form differences, solvent effects). For example, dihydrochloride salts may exhibit altered solubility vs. free bases, impacting in vitro activity .

Q. How does structural modification of the ethylpiperidine moiety influence target selectivity in neurological studies?

- SAR Insights : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on blood-brain barrier penetration. Fluorine substitution at the piperidine ring can enhance metabolic stability.

- Case Study : Analogues like (2-Chloropyridin-4-yl)methanamine hydrochloride show LOXL2 inhibition (IC₅₀ = 126 nM), suggesting that halogenation improves target engagement. Similar modifications here may optimize binding to monoamine oxidases or opioid receptors .

Q. What experimental designs are optimal for evaluating this compound’s role in fibrosis or cancer pathways?

- In Vitro : Use TGF-β-induced fibroblast activation models to test anti-fibrotic activity. Measure collagen deposition (Sirius Red staining) and α-SMA expression (Western blot).

- In Vivo : Administer 10–50 mg/kg daily in murine models of liver fibrosis (CCl₄-induced). Monitor histopathology and serum biomarkers (ALT, AST). Include a positive control (e.g., LOXL2-IN-3 dihydrochloride) for benchmarking .

Q. How can researchers address discrepancies in pharmacokinetic data between rodent and humanized models?

- Species-Specific Adjustments : Use human hepatocyte assays to predict CYP450-mediated metabolism. Compare clearance rates with rodent microsomal studies.

- PBPK Modeling : Incorporate logP (1.5–2.0), plasma protein binding (>80%), and volume of distribution (0.8–1.2 L/kg) to simulate human exposure. Adjust dosing regimens if interspecies variability exceeds 3-fold .

Methodological Considerations

- Analytical Challenges : Batch-to-batch variability in hydrochloride salt stoichiometry can skew bioactivity results. Quantify chloride content via ion chromatography to ensure a 2:1 amine:HCl ratio .

- Contradictory Toxicity Data : Discrepancies in LD₅₀ values (e.g., rodent vs. zebrafish) may arise from differential absorption. Standardize administration routes (e.g., intravenous for acute toxicity studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.